11H-Benzo[4,5]indeno[2,1-c]pyridine
Description
Properties
CAS No. |
238-86-8 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
14-azatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene |
InChI |
InChI=1S/C16H11N/c1-2-4-13-11(3-1)5-6-15-14-7-8-17-10-12(14)9-16(13)15/h1-8,10H,9H2 |
InChI Key |
BDKXXKDDJCAERH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 11h Benzo 1 2 Indeno 2,1 C Pyridine and Analogues
Strategic Retrosynthetic Analysis of the 11H-Benzonih.govnih.govindeno[2,1-c]pyridine Scaffold
A retrosynthetic analysis of the 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine scaffold reveals several potential disconnection points, leading to more readily available starting materials. The core structure can be deconstructed by disconnecting the pyridine (B92270) ring, the indene (B144670) system, or the bonds fusing these rings. Key strategies often involve the formation of the central pyridine ring as a final key step. This can be achieved through cyclization reactions of appropriately functionalized precursors. For instance, a common disconnection would involve a precursor containing a pre-formed benzo[e]indene moiety and a side chain that can be cyclized to form the pyridine ring. Alternatively, the indenopyridine framework can be constructed in a convergent manner, where separate indene and pyridine precursors are coupled and then cyclized.
Cycloaddition Reactions in the Formation of Indenopyridine Frameworks
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, often with high stereocontrol. rsc.orglibretexts.org These reactions can be employed to efficiently assemble the indenopyridine core.
Exploration of 1,3-Dipolar Cycloaddition Pathways (e.g., Utilizing Azomethine Ylides)
1,3-Dipolar cycloaddition reactions, particularly those involving azomethine ylides, offer a versatile route to nitrogen-containing five-membered rings, which can be further elaborated into the desired pyridine ring. nih.govwikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, including the ring-opening of aziridines or the condensation of aldehydes with amines. nih.govwikipedia.orgmdpi.com The reaction of an azomethine ylide with a suitable dipolarophile, such as an activated alkene or alkyne, leads to the formation of a pyrrolidine (B122466) ring. wikipedia.org
For the synthesis of indenopyridine analogues, a strategy could involve the [3+2] cycloaddition of an azomethine ylide with a dienophile incorporated into an indene framework. Subsequent aromatization or rearrangement of the resulting cycloadduct could then lead to the formation of the pyridine ring. Research has shown the successful synthesis of spiro-fused pyrrolidines and other complex heterocyclic systems through intramolecular 1,3-dipolar cycloaddition of azomethine ylides. rsc.org For instance, the reaction of 11H-benzo nih.govnih.govimidazo[1,2-a]indol-11-one with amino acids can generate azomethine ylides, which then undergo cycloaddition with various dipolarophiles. bohrium.commdpi.com
A study demonstrated the synthesis of functionalized pyrrolidinochromenes via an intramolecular 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This approach, which constructs two rings and four contiguous stereocenters, highlights the potential of this methodology for creating complex polycyclic systems. rsc.org
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Heterocycle Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Resulting Heterocycle | Reference |
| 11H-Benzo nih.govnih.govimidazo[1,2-a]indol-11-one and L-proline | 1,2-Diphenyl-3-vinylcyclopropene | Spiro-fused cyclopropa[a]pyrrolizine | mdpi.com |
| O-hydroxyarylaldehyde and glycine (B1666218) esters | 1,3-Dienyl ester tether | Pyrrolidinochromene | rsc.org |
| Aziridine | Benzaldehyde | Oxazolidine | nih.gov |
This table provides examples of heterocycles synthesized via 1,3-dipolar cycloaddition of azomethine ylides, illustrating the versatility of this method.
Investigation of Inverse Electron Demand Diels-Alder Reactions
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition variant where an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing nitrogen-containing heterocycles, including pyridines and pyridazines. nih.govrsc.orgacs.org In the context of synthesizing the 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine scaffold, an IEDDA reaction could be envisioned between an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, and an electron-rich dienophile attached to an indene core. sigmaaldrich.com
The IEDDA reaction often proceeds with high regioselectivity and under mild conditions. sigmaaldrich.com Following the initial [4+2] cycloaddition, a subsequent retro-Diels-Alder reaction, often involving the extrusion of a small molecule like dinitrogen, leads to the formation of the aromatic pyridine ring. mdpi.com The use of functionalized pyridazinecarbonitriles in thermally induced intramolecular IEDDA reactions has been shown to afford fused benzonitriles. mdpi.com This strategy could be adapted to construct the indenopyridine system by designing a precursor with an appropriate tether between the electron-deficient diene and the dienophilic indene moiety.
Transition Metal-Catalyzed Annulation and Cross-Coupling Strategies
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering efficient and selective methods for bond formation. youtube.comyoutube.com Palladium and copper catalysts are particularly prominent in the construction of polyheteroaromatic systems.
Palladium-Catalyzed Cascade Reactions and C-H Functionalization
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. youtube.com Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building complex molecular architectures. nih.gov The Catellani reaction, a palladium-catalyzed process involving sequential C-H functionalization and cross-coupling, is a powerful tool for the synthesis of substituted arenes and heterocycles. rsc.orgyoutube.com
For the synthesis of the 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine scaffold, a palladium-catalyzed cascade reaction could involve the annulation of a suitable indene derivative with a pyridine precursor. This might entail an initial C-H activation of the indene, followed by coupling with a functionalized pyridine or a precursor that can be cyclized into a pyridine ring. youtube.comnih.gov For example, the synthesis of indenones has been achieved through the palladium(II)-catalyzed cyclization of benzenecarbaldehydes with internal alkynes. nih.gov A similar strategy could potentially be adapted for the synthesis of indenopyridines.
Furthermore, palladium-catalyzed C-H functionalization offers a direct and atom-economical way to introduce new bonds. kit.edu This approach could be used to directly couple a pyridine ring to an indene core, or to functionalize a pre-formed indenopyridine system. The synthesis of heteroannulated indolopyrazines has been accomplished through a domino palladium-catalyzed N-H activation and subsequent intramolecular oxidative C-H bond activation. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Type | Substrates | Product | Catalyst System | Reference |
| Oxidative Annulation | 2-Aryl cyclic 1,3-dicarbonyl compounds and 1,3-dienes | Spiroindanes | Pd(OAc)₂ | nih.gov |
| Carbocyclization | Benzenecarbaldehydes and internal alkynes | 2,3-Disubstituted indenones | Pd(II) | nih.gov |
| Domino N-H/C-H Activation | Aryl-substituted precursors | Heteroannulated indolopyrazines | Pd catalyst | nih.gov |
| Buchwald-Hartwig Coupling/Pyridine Dearomatization | Polycyclic anthranilic acid derivatives and 2-bromopyridines | Tetracyclic pyridoquinazolinones | Pd(OAc)₂/Xantphos | researchgate.net |
This table showcases the application of various palladium-catalyzed reactions in the synthesis of different heterocyclic frameworks.
Copper-Catalyzed Coupling Methodologies for Polyheteroaromatic Systems
Copper-catalyzed cross-coupling reactions have emerged as a powerful and often more sustainable alternative to palladium-catalyzed methods. mdpi.comyoutube.comorganic-chemistry.org Copper catalysts can facilitate the formation of C-C, C-N, and C-O bonds, making them highly valuable for the synthesis of polyheteroaromatic systems. nih.gov
The Ullmann condensation, a classic copper-catalyzed reaction, is a reliable method for forming carbon-heteroatom and carbon-carbon bonds. nih.gov This methodology has been employed in the synthesis of indolo[2,1-b]quinazoline (B1258998) derivatives through a copper-catalyzed Ullmann-type intermolecular C-C and intramolecular C-N coupling. nih.gov A similar approach could be designed for the synthesis of 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine, where a copper catalyst promotes the coupling of an appropriately substituted indene and a pyridine precursor.
More recently, copper-catalyzed cascade reactions have been developed for the efficient construction of complex heterocycles. nih.gov For instance, a variety of indenoisoquinolinones have been synthesized in just two steps via an ammonia-Ugi four-component reaction followed by a copper-catalyzed annulation sequence. nih.govnih.gov This modular approach allows for the rapid generation of structural diversity. nih.gov
Cobalt-Catalyzed Regioselective Syntheses of Indeno[2,1-c]pyridines
A significant advancement in the synthesis of the indeno[2,1-c]pyridine framework involves the use of cobalt catalysis. Researchers have developed a highly efficient and regioselective cycloaddition reaction utilizing a cobalt catalyst. rsc.orgnih.gov This method involves the reaction of diynes that contain TBS-protected propargylic alcohol fragments with various nitriles. rsc.org The process is noted for its good functional group tolerance and provides access to a range of indeno[2,1-c]pyridine derivatives in moderate to excellent yields. nih.gov
A key finding in this area is the effectiveness of o-phenanthroline as a bidentate nitrogen ligand in the cobalt-catalyzed cycloaddition. rsc.org This ligand has demonstrated high efficacy, particularly when compared to the more commonly used phosphine (B1218219) ligands in similar cobalt-catalyzed reactions. rsc.org The optimized reaction conditions involve using cobalt(II) iodide (CoI2) as the catalyst, o-phenanthroline as the ligand, zinc powder as a reducing agent, and zinc triflate (Zn(OTf)2) as an additive, with tetrahydrofuran (B95107) (THF) as the solvent at a temperature of 80 °C. rsc.org The absence of the cobalt catalyst or the zinc powder results in no product formation, highlighting the essential role of these components. rsc.org
This cobalt-catalyzed [2+2+2] cycloaddition represents an atom-economical approach for constructing the pyridine ring within the indenopyridine system. rsc.orgrsc.org The reaction proceeds under mild conditions with exclusive regioselectivity. rsc.org The general mechanism is believed to involve the reduction of the cobalt(II) precursor by the zinc/zinc bromide system to generate an active cobalt(I) species. This species then undergoes oxidative coupling with a diyne to form a cobaltacyclopentadiene intermediate, which subsequently reacts with a nitrile to yield the final pyridine product. nih.gov This methodology has been successfully applied to the synthesis of various substituted pyridine derivatives, including those with trifluoromethyl groups, underscoring its versatility. nih.gov
Table 1: Optimized Conditions for Cobalt-Catalyzed Synthesis of Indeno[2,1-c]pyridines rsc.org
| Parameter | Optimized Condition |
| Catalyst | CoI₂ |
| Ligand | o-phenanthroline |
| Reducing Agent | Zn powder |
| Additive | Zn(OTf)₂ |
| Solvent | THF |
| Temperature | 80 °C |
Condensation and Intramolecular Heterocyclization Pathways
Condensation reactions followed by intramolecular heterocyclization are fundamental strategies for constructing complex heterocyclic systems analogous to 11H-Benzo nih.govbohrium.comindeno[2,1-c]pyridine. These pathways often involve the formation of a key intermediate that subsequently cyclizes to form the final polycyclic structure.
For instance, in the synthesis of related benzo[b]pyrano[2,3-e] nih.govrsc.orgdiazepine derivatives, a reactive precursor containing an active methylthio moiety is utilized. nih.gov This precursor can be smoothly condensed with various reagents like hydrazine (B178648) hydrate, hydroxylamine, or thiosemicarbazide. The subsequent intramolecular cyclization leads to the formation of a new fused ring system. nih.gov
A similar strategic approach is seen in the synthesis of the benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine system. One method involves the heterocyclization of substituted benzimidazoles. igminresearch.comigminresearch.com An alternative and more recent strategy uses 2,4,6-trisubstituted pyrimidinyl-5-propanoic acids as starting materials. igminresearch.com This latter method offers advantages by overcoming limitations associated with substituted benzimidazoles and allowing for the introduction of functional groups at various positions that are otherwise difficult to access. igminresearch.com The reaction of pyrimidinyl-5-propanoic acid with naphthalene-1,2-diamine in polyphosphoric acid (PPA), for example, leads to the formation of a new pentacyclic heterocyclic system. igminresearch.com
Development of Novel Synthetic Routes and Sustainable Chemical Approaches
The development of novel synthetic methodologies for complex heterocycles is increasingly focused on sustainable chemical practices. These approaches aim to improve efficiency, reduce waste, and avoid harsh reaction conditions or toxic materials.
A prominent example of a sustainable approach is the use of a Brønsted acidic ionic liquid as a recyclable catalyst for the synthesis of benzo nih.govbohrium.comimidazo[1,2-a]pyrimidines. rsc.org This method proceeds under metal-free and solvent-free conditions, which is highly advantageous for minimizing waste and preventing trace metal contamination in the final products. rsc.org The reactions show a broad substrate scope and provide the desired products in good to excellent yields through an atom-economical pathway. rsc.org The low cost of the catalyst and its recyclability, coupled with the ease of product isolation, are significant benefits of this approach. rsc.org
Another area of development is the creation of new strategic pathways that provide access to previously inaccessible derivatives. The synthesis of the benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine system from 2,4,6-trisubstituted pyrimidinyl-5-propanoic acids is an example of a novel route that complements traditional methods. igminresearch.com This strategy allows for greater flexibility in introducing various functional substituents into the heterocyclic framework. igminresearch.com Such innovative routes are crucial for expanding the chemical space and enabling the synthesis of hybrid molecules with potentially new properties. igminresearch.com These modern synthetic efforts highlight a shift towards more environmentally friendly and versatile methods for constructing complex azaheterocycles.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a compound like 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
Detailed ¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region (typically δ 7.0-9.0 ppm) would be particularly complex, showing signals for the protons on the benzo, indeno, and pyridine (B92270) ring systems. The methylene (B1212753) protons at the 11-position (11H) would likely appear as a singlet in a distinct upfield region.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would indicate the nature of the carbon atoms (e.g., aromatic, aliphatic, quaternary). The analysis of ¹³C NMR spectra is often performed in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
Hypothetical ¹H and ¹³C NMR Data for 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine This table is illustrative and represents expected ranges and multiplicities based on the structure, not published experimental data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons/Carbons | 7.0 - 9.0 (m) | 120 - 150 |
| Methylene (C11) | ~4.0 (s) | ~35 - 45 |
Application of Two-Dimensional NMR Correlational Experiments
To unambiguously assign the complex ¹H and ¹³C signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, which is crucial for tracing the connectivity within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for connecting different spin systems and for identifying the positions of quaternary carbons by observing their correlations to nearby protons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR Spectroscopy: The IR spectrum of 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic (CH₂) groups, as well as complex patterns of C=C and C=N stretching vibrations within the fused aromatic rings.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic framework.
Expected Vibrational Frequencies for 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine This table is illustrative and based on typical values for similar functional groups.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| C=C/C=N Stretch | 1650 - 1450 | 1650 - 1450 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine (C₁₈H₁₃N), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular formula and distinguishing it from any isomers. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
Computational and Theoretical Investigations of 11h Benzo 1 2 Indeno 2,1 C Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure and reactivity of complex organic molecules. By approximating the many-body electronic Schrödinger equation into a more manageable problem dependent on the electron density, DFT provides a balance between accuracy and computational cost.
Geometry Optimization and Conformational Landscape Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For molecules with flexible bonds, exploring the conformational landscape is crucial to identify the global minimum energy structure.
While specific DFT studies on 11H-Benzo conicet.gov.arnih.govindeno[2,1-c]pyridine are not extensively documented in the literature, computational studies on analogous structures provide valuable insights. For instance, in a study on 11H-indeno[1,2-b]quinoxalin-11-one, a structurally related compound, DFT calculations were employed to investigate the relative stability of its Z,E-isomers. nih.gov The geometry optimizations were carried out using the B3LYP functional with the ma-def2-SVP basis set, which includes diffuse functions important for accurately treating lone pair interactions. nih.gov Such studies typically reveal that different conformers can have significantly different energies, which in turn affects their relative populations at a given temperature. The planarity of the ring system is also a key aspect investigated during geometry optimization. For azafluorene (B8703113) derivatives, which share a similar fused-ring structure, DFT/B3LYP level of theory has been used to obtain optimized geometries, revealing that the azafluorene ring system is effectively planar. nih.gov This planarity has significant implications for the molecule's electronic properties and potential for pi-pi stacking interactions.
Frontier Molecular Orbital (FMO) Theory and Prediction of Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
In the context of 11H-Benzo conicet.gov.arnih.govindeno[2,1-c]pyridine, the distribution of the HOMO and LUMO provides a map of the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in a study of 11H-indeno[2,1-a]azulene, DFT calculations were used to visualize the frontier molecular orbitals. researchgate.net Generally, in such polycyclic aromatic systems containing a pyridine (B92270) ring, the HOMO is often distributed over the electron-rich carbocyclic portions, while the LUMO tends to be localized more on the electron-deficient pyridine ring.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. bhu.ac.in For related azafluorene derivatives, HOMO-LUMO analysis has been used to understand their drug-like behaviors. nih.gov
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Distribution Mapping
The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. bhu.ac.innih.gov
The MEP is typically visualized by plotting it onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential. bhu.ac.innih.gov
For 11H-Benzo conicet.gov.arnih.govindeno[2,1-c]pyridine, one would expect the MEP to show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This would be the most likely site for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential. In a study on the fungicide benomyl, which also contains a benzimidazole (B57391) moiety, MEP analysis revealed that negative regions are mainly localized over the carbonyl groups, indicating them as reactive sites. nih.gov
Ab Initio and Semi-Empirical Quantum Chemical Methods for Electronic Properties
Beyond DFT, other quantum chemical methods are employed to study electronic properties. Ab initio methods, meaning "from first principles," solve the Schrödinger equation without empirical parameters, offering high accuracy but at a significant computational cost. mdpi.com In contrast, semi-empirical methods introduce approximations and parameters derived from experimental data to significantly speed up calculations, making them suitable for larger molecules, though with a potential trade-off in accuracy.
Ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark results for the electronic structure of molecules. For polycyclic aromatic hydrocarbons (PAHs), ab initio calculations at the MP2 level have been used to derive intermolecular carbon-carbon pair potentials. nih.gov For nitrogen-containing amorphous carbon, large-scale ab initio molecular dynamics simulations have been performed to understand its structure and properties. nih.gov
Semi-empirical methods, such as AM1 and PM3, are often used for preliminary geometry optimizations and for studying very large systems where ab initio or DFT calculations would be computationally prohibitive. These methods are particularly useful for exploring potential energy surfaces and identifying reaction pathways.
Molecular Dynamics (MD) Simulations for Exploring Dynamic Behavior and Intermolecular Interactions
While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of the molecule in a solvent environment. japsonline.com
For a molecule like 11H-Benzo conicet.gov.arnih.govindeno[2,1-c]pyridine, MD simulations could be used to study its interaction with biological macromolecules, such as enzymes or DNA, to understand its potential pharmacological activity. For instance, MD simulations of difluorophenol pyridine derivatives complexed with the RSK2 protein were performed for 50 nanoseconds to study the stability of the ligand in the binding site and the conformational changes during the interaction. japsonline.com The root mean square deviation (RMSD) of the protein backbone and the root mean square fluctuation (RMSF) of individual amino acid residues are typically analyzed to assess the stability of the complex. japsonline.com
Prediction of Spectroscopic Parameters (e.g., GIAO NMR, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can be invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data. This can be particularly useful for assigning signals in complex NMR spectra and for distinguishing between different isomers. mdpi.com Studies on various heterocyclic compounds have demonstrated that DFT-GIAO calculations can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. mdpi.com The choice of the functional and basis set can influence the accuracy of the predicted shifts. rsc.org
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated computationally. These calculations not only help in the assignment of experimental IR spectra but also confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
| Computational Method | Predicted Parameter | Application |
| GIAO-DFT | ¹H and ¹³C NMR Chemical Shifts | Structural elucidation and assignment of experimental NMR spectra. |
| DFT | Vibrational Frequencies | Interpretation of IR spectra and confirmation of stable molecular structures. |
Analysis of Non-Linear Optical (NLO) Properties
A comprehensive review of scientific literature and research databases did not yield any specific computational or theoretical studies focused on the non-linear optical (NLO) properties of the compound 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine. While research into the NLO properties of various heterocyclic compounds, including derivatives of pyridine and fused ring systems, is an active area of investigation, specific data, detailed research findings, or predictive computational models for 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine are not publicly available at this time.
Therefore, the presentation of detailed research findings and data tables concerning its dipole moment, polarizability, and hyperpolarizability is not possible. The scientific community has yet to publish dedicated studies on the NLO characteristics of this particular molecule.
Chemical Reactivity, Derivatization, and Functionalization of the Indenopyridine Core
Strategies for Regioselective Functionalization of the Heterocyclic System
Regioselective functionalization is paramount for harnessing the full potential of the indenopyridine scaffold. Based on related structures, several strategies can be envisaged:
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. To achieve regioselectivity, the synthesis of halogenated precursors of 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine would be a critical first step. For instance, selective bromination or iodination of the pyridine (B92270) or benzene (B151609) rings would provide handles for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents at specific positions.
Directed Ortho-Metalation (DoM): The nitrogen atom in the pyridine ring can act as a directing group, facilitating the deprotonation of an adjacent carbon atom with a strong base, followed by quenching with an electrophile. This strategy would be expected to functionalize the position ortho to the nitrogen atom in the pyridine ring.
C-H Activation: Direct C-H activation has emerged as a highly efficient method for functionalizing heterocyclic compounds. Transition metal catalysts, often from the platinum group, can selectively activate specific C-H bonds, enabling the introduction of new functional groups without the need for pre-functionalized starting materials. For the 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine system, this could potentially allow for functionalization at various positions on both the pyridine and benzene rings, with the regioselectivity being controlled by the choice of catalyst and directing group.
Exploration of Derivatization Reactions for Scaffold Diversity
To explore the chemical space around the 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine core, a variety of derivatization reactions could be employed. These reactions would aim to modify the core structure to generate a library of compounds with diverse properties.
| Reaction Type | Reagents | Potential Products |
| N-Alkylation | Alkyl halides, Strong base | 11-Alkyl-11H-benzo nih.govnih.govindeno[2,1-c]pyridinium salts |
| Oxidation | m-CPBA, H₂O₂ | N-oxides of 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine |
| Reduction | NaBH₄, H₂/Pd | Partially or fully saturated indenopyridine derivatives |
| Cycloaddition | Dienes, Dienophiles | Novel polycyclic systems |
Interactive Data Table: Potential Derivatization Reactions
Reactions with Electrophilic and Nucleophilic Reagents
The reactivity of the 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine core towards electrophiles and nucleophiles is expected to be dictated by the electron distribution within the fused ring system.
Electrophilic Aromatic Substitution: The benzene ring is anticipated to be the primary site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation). The directing effects of the fused pyridine and indene (B144670) rings would determine the regioselectivity of these substitutions. Computational studies could provide valuable insights into the most favorable positions for electrophilic attack.
Nucleophilic Attack: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly if activated by an electron-withdrawing group or through the formation of an N-oxide. The 11-position, being a benzylic-like carbon, could also be a site for nucleophilic substitution after deprotonation or conversion to a suitable leaving group.
Investigation of Tautomerism and Isomerization Pathways
The potential for tautomerism in 11H-Benzo nih.govnih.govindeno[2,1-c]pyridine is an important consideration. The presence of the methylene (B1212753) bridge at the 11-position allows for the possibility of prototropic tautomerism, where the proton can migrate to the nitrogen atom of the pyridine ring, generating a neutral, fully aromatic indenopyridinium inner salt. The equilibrium between these tautomeric forms would be influenced by the solvent polarity and temperature.
Furthermore, isomerization pathways leading to other benzo-fused indenopyridine isomers could be explored under thermal or photochemical conditions. These studies would be crucial for understanding the stability and potential interconversions of the core scaffold.
Mechanistic Insights into Biological Interactions and Structure Activity Relationships Sar
Molecular Docking and Binding Interaction Studies with Biological Targets
Computational methods are pivotal in predicting how these complex heterocyclic systems interact with biological macromolecules, offering a glimpse into their potential therapeutic applications.
Molecular docking simulations have been instrumental in predicting the binding modes of indenopyridine and indenopyridazine derivatives with various biological targets. These computational techniques help to visualize and energetically rank the possible conformations of a ligand within a receptor's binding site. unipi.itarxiv.org For instance, derivatives of the related indeno[1,2-b]pyridine scaffold have been docked into the active sites of enzymes like DNA gyrase and topoisomerase IIα to predict their binding affinities and interaction patterns. researchgate.netresearchgate.net
In one study, molecular docking of indeno[1,2-b]pyridin-5-one derivatives revealed high binding affinity to the DNA gyrase binding site. researchgate.net Similarly, molecular modeling of indeno[1,2-c]pyridazine derivatives was performed to understand their interaction with central and peripheral benzodiazepine (B76468) receptors. nih.gov Such studies typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, the docking of an indeno[1,2-b]pyridinol derivative, AK-I-191, showed it fitting snugly into the minor groove of DNA, with its phenyl indeno[1,2-b]pyridine structure establishing hydrophobic interactions with the purine (B94841) or pyrimidine (B1678525) bases. nih.gov The accuracy of these docking procedures is often validated by re-docking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. mdpi.com
These in silico predictions are crucial first steps in drug discovery, allowing for the screening of large virtual libraries and prioritizing compounds for synthesis and biological testing. nih.gov
Beyond predicting binding, computational studies help to elucidate the mechanisms by which these compounds might inhibit their biological targets. By analyzing the docked poses, researchers can hypothesize how a ligand interferes with the normal function of a protein.
For many anticancer agents, DNA and associated enzymes are key targets. Docking studies have shown that indenopyridine derivatives can act as catalytic inhibitors of topoisomerase IIα. nih.govresearchgate.netnih.govnih.gov The simulations suggest that these molecules can bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, which ultimately leads to cell death. In the case of the indeno[1,2-b]pyridin-5-one derivative TI-1-190, it was identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor. nih.gov
Molecular dynamics (MD) simulations can further refine these mechanistic hypotheses. MD simulations provide insights into the dynamic stability of the ligand-protein complex over time and can help confirm that the ligand remains securely positioned within the binding site. mdpi.comnih.gov For example, MD simulations can reveal that a compound acts as a competitive inhibitor by stably occupying the same binding site as a native substrate, such as ATP. nih.gov
| Compound Class | Biological Target | Predicted Interaction/Mechanism | Key Findings |
| Indeno[1,2-b]pyridin-5-one derivatives | DNA Gyrase A | High binding affinity in active site | Derivative 4f showed a significant inhibitory profile. researchgate.net |
| 2-(3-Trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol (AK-I-191) | DNA Minor Groove / Topoisomerase IIα | Binds to DNA minor groove; catalytic inhibition | Functions as a DNA minor groove binding catalytic inhibitor. nih.gov |
| Indeno[1,2-c]pyridazine derivatives | Benzodiazepine Receptors (CBR/PBR) | Comparative molecular modeling | Structural determinants for PBR affinity were identified. nih.gov |
| Di-indenopyridines | Topoisomerase IIα | Non-intercalative catalytic inhibition | Compound 17 was identified as a selective, non-intercalative catalytic topo IIα inhibitor. nih.gov |
Impact of Substituent Effects and Structural Modifications on Interaction Profiles
The biological activity of the indenopyridine core is highly sensitive to the nature and position of various substituents on the fused ring system. Structure-activity relationship (SAR) studies systematically explore how these modifications alter the interaction profiles and biological efficacy.
Further SAR studies on 5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives revealed that the presence of two methoxy (B1213986) groups on the indeno nucleus, combined with a 4-hydroxy-3-methoxy phenyl substitution on the pyridine (B92270) ring, was crucial for potent antiproliferative and antimetastatic activities. researchgate.net These findings underscore the importance of electron-donating groups and specific substitution patterns in achieving desired biological outcomes. The sensitivity of these interactions to substituent effects is often rooted in fundamental noncovalent forces, such as cation-π and aromatic stacking interactions, where electron-donating groups on a π-system generally lead to stronger attractive interactions with a cation or another electron-deficient aromatic ring. nih.goved.ac.ukrsc.org
| Scaffold | Substituent Modification | Impact on Biological Activity | Reference |
| 2,4-Diaryl-5H-indeno[1,2-b]pyridines | m- or p-Hydroxyl group on phenyl rings | Enhanced Topo I & II inhibition and cytotoxicity | nih.gov |
| 2,4-Diaryl-5H-indeno[1,2-b]pyridines | Chlorine on furyl or thienyl rings | Reduced Topo I & II inhibition; improved cytotoxicity | nih.gov |
| 5H-Indeno[1,2-b]pyridine-3-carbonitriles | Methoxy groups on indeno nucleus and hydroxy/methoxy on phenyl ring | Decisive for good antiproliferative and antimetastatic activities | researchgate.net |
| Di-indenopyridines | Phenolic, halophenyl, thienyl, and furyl groups at the 4-position | Important for potent catalytic Topo IIα inhibition | nih.gov |
Rational Design Principles for Modulating Biological Activity through Derivatization
The insights gained from SAR and computational studies form the basis for the rational design of new, more potent, and selective derivatives. nih.gov The goal is to systematically modify a lead compound to optimize its interactions with the target, improve its pharmacokinetic properties, and reduce off-target effects. doaj.org
One common strategy involves designing molecules that mimic the key recognition elements of a natural ligand. For example, phenazopyridine (B135373) analogues were rationally designed to mimic the two consecutive phenylalanine residues of a protein motif that binds to the Rev1 protein, a target in cancer therapy. nih.gov This "mimicry" approach can be applied to the indenopyridine scaffold to target specific protein-protein interactions.
Another principle is the use of hybrid molecules, where two or more pharmacophores are combined into a single entity to achieve a synergistic or multi-target effect. rsc.org For instance, an indenopyridine core could be linked to another functional group known to interact with a different part of the target protein or a different biological pathway altogether. Structure-based design, guided by X-ray crystallography or high-quality homology models of the target protein, allows for the precise design of derivatives that fit optimally into the binding site and form specific, stabilizing interactions. nih.govrsc.org
Understanding Intercalation Mechanisms with Nucleic Acids
For many planar, polycyclic aromatic systems, a key mechanism of action involves intercalation into DNA. wikipedia.org This process, where the molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects. researchgate.netnih.gov
Several indeno[1,2-b]pyridine derivatives have been identified as DNA intercalators. nih.govnih.gov The planar structure of the fused ring system is ideal for stacking between DNA base pairs. This insertion causes a local unwinding and lengthening of the DNA helix, which can be detected experimentally. wikipedia.org For example, the compound TI-1-190, a 5H-indeno[1,2-b]pyridin-5-one derivative, was confirmed to be a DNA intercalative agent that also acts as a catalytic inhibitor of human topoisomerase IIα. nih.gov
It is important to distinguish intercalation from groove binding. While both are non-covalent interactions with DNA, groove binders fit into the major or minor grooves of the helix without inserting between the base pairs. Some indenopyridine derivatives have been specifically identified as minor groove binders. nih.gov The mode of interaction—intercalation versus groove binding—can be influenced by the specific substituents on the heterocyclic core and can lead to different biological consequences. For example, intercalation is often a feature of topoisomerase poisons, while some catalytic inhibitors may favor groove binding. nih.gov The study of these mechanisms is crucial for designing compounds with specific DNA-targeting properties.
Advanced Applications in Materials Science
Integration into Organic Electronic and Optoelectronic Devices (e.g., OLEDs)
The core structure of 11H-Benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine is analogous to indenofluorene and azafluorene (B8703113) derivatives, which have been extensively investigated as materials for organic light-emitting diodes (OLEDs). rsc.orggoogle.com These compounds are valued for their high thermal stability, excellent photoluminescence, and good charge carrier transport properties.
Derivatives of the closely related dihydroindenofluorene have been successfully employed as host materials for high-efficiency phosphorescent OLEDs (PhOLEDs). The rigid and planar structure of the indenofluorene backbone provides high morphological stability, which is crucial for the longevity of OLED devices. Furthermore, the electronic properties can be fine-tuned by introducing various substituents, allowing for the optimization of charge injection and transport, as well as the triplet energy levels to match those of the phosphorescent guest emitters. For instance, certain dihydroindenofluorene derivatives have been shown to be effective hosts for green PhOLEDs. researchgate.net
Azafluorene derivatives, which also share a structural resemblance to 11H-Benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine, have been patented for their use in the electron transport layers of OLEDs. google.com The nitrogen atom in the fluorene (B118485) framework enhances the electron-accepting and transporting capabilities of the material. This leads to more balanced charge injection and recombination within the emissive layer, resulting in lower driving voltages, higher efficiencies, and improved operational stability of the OLEDs. google.com
The potential performance of materials based on the aza-indenofluorene scaffold in OLEDs is highlighted by the performance of related compounds. For example, pyrene-benzimidazole derivatives have been developed as efficient blue emitters in OLEDs. nih.gov An OLED prototype using one such derivative as a non-doped emissive layer exhibited pure blue electroluminescence with an external quantum efficiency (EQE) reaching up to 4.3% and a luminance of up to 290 cd/m². nih.gov
Table 1: Performance of Representative OLEDs Utilizing Structurally Related Emitters
| Emitter Type | Host Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates |
| Pyrene-Benzimidazole Derivative | TCTA/PBD | ITO/HATCN/TAPC/TCTA:PBD:Emitter/TPBi/LiF/Al | 4.3 | 290 | Blue | (0.148, 0.130) |
| Anthracene Derivative | - | ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al | >7% (current eff.) | - | Blue-Green | - |
This table presents data for analogous compounds to illustrate the potential of aza-polycyclic aromatic hydrocarbons in OLED applications.
Development as Fluorescent Probes and Chemosensors
The inherent fluorescence of polycyclic aromatic hydrocarbons makes them excellent candidates for the development of fluorescent probes and chemosensors. The introduction of a nitrogen atom, as in 11H-Benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine, can further enhance these properties by providing a specific binding site for analytes and modulating the electronic structure of the molecule upon binding.
The principle behind fluorescent sensing with such compounds often relies on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). rsc.org An analyte interacting with the sensor molecule can perturb these processes, leading to a detectable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).
For example, various polycyclic aromatic hydrocarbon-based fluorescent sensors have been developed for the detection of metal ions, pollutants, and other chemical species. nih.govnih.gov Pyrene-based fluorescent probes, for instance, have been designed to detect heavy metal ions like Pb²⁺ and Ag⁺ with high sensitivity and selectivity. rsc.org The interaction of the metal ion with a chelating unit attached to the pyrene (B120774) core disrupts the photophysical pathways, resulting in a distinct optical response. rsc.org Similarly, fluorescent sensor arrays using carbon quantum dots embedded in a polymer matrix have been employed for the high-throughput screening of various polycyclic aromatic hydrocarbons in environmental samples. nih.gov
Given these precedents, derivatives of 11H-Benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine could be functionalized with specific recognition moieties to create highly sensitive and selective chemosensors. The nitrogen atom within the core structure could itself act as a binding site for certain analytes or be part of a more complex chelating system. The rigid, planar structure of the benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine core would provide a stable signaling platform, potentially leading to sensors with low detection limits and high reliability.
Table 2: Examples of Fluorescent Sensors Based on Polycyclic Aromatic Systems
| Sensor Type | Analyte | Sensing Mechanism | Detection Limit |
| Pyrene Derivative | Pb²⁺ | Spectroscopic changes | Not specified |
| Carbon Quantum Dot Array | 16 Priority PAHs | Inner Filter Effect | As low as 57 nM |
| CdTe/ZnS QDs-GO Nanocomposite | Naphthalene (PAH model) | Turn-on fluorescence | 7.71 x 10⁻⁸ mol L⁻¹ |
This table showcases the capabilities of related polycyclic systems as fluorescent sensors, suggesting the potential of the 11H-Benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine scaffold in this field.
Exploration as Components in Advanced Functional Materials
The unique electronic structure and versatility of the indenofluorene framework, from which 11H-Benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine is derived, make it a compelling building block for a wide range of advanced functional materials beyond OLEDs and sensors. rsc.org The ability to tune the electronic properties through chemical modification opens up possibilities in areas such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and materials with unique photophysical or magnetic properties.
The indenofluorene family of molecules is known for its rich structural diversity, with different isomers exhibiting distinct electronic characteristics, ranging from aromatic to antiaromatic and from closed-shell to open-shell diradical character. researchgate.net This tunability is highly desirable for creating materials with tailored functionalities. For instance, the synthesis of donor-acceptor-donor triads based on an indeno[1,2-b]fluorene-6,12-dione (B1644032) scaffold has been reported. acs.org These molecules exhibit broad light absorption, extending into the near-infrared region, and possess suitable electronic properties for use as acceptors in organic solar cells. acs.org
The introduction of a nitrogen atom into the indenofluorene skeleton, as in 11H-Benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine, can further modify these properties. The nitrogen atom can act as an electron-withdrawing group, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and enhancing the n-type (electron-transporting) character of the material. This makes aza-indenofluorene derivatives promising candidates for n-channel or ambipolar OFETs, which are essential components for complementary logic circuits.
Furthermore, the planar and extended π-system of 11H-Benzo razi.ac.irresearchgate.netindeno[2,1-c]pyridine could facilitate strong intermolecular π-π stacking, which is beneficial for efficient charge transport in thin-film devices. The development of new synthetic methodologies for creating complex polycyclic aza-heterocycles from readily available precursors, such as lignin (B12514952) model compounds, also paves the way for the sustainable production of these advanced materials. nih.gov
Future Research Directions and Unexplored Avenues
Development of Asymmetric and Stereoselective Synthetic Methods
The creation of specific stereoisomers is paramount for applications in pharmacology and materials science, as chirality often dictates biological activity and material properties. Currently, methods for the stereocontrolled synthesis of the 11H-Benzo acs.orgnih.govindeno[2,1-c]pyridine core are not established. Future research should prioritize the development of asymmetric and stereoselective synthetic routes.
Drawing inspiration from the synthesis of related chiral heterocycles like the 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI) subunit, late-stage introduction of chirality could be a viable strategy. nih.gov For instance, the use of chiral catalysts in cyclization or functionalization steps could yield specific enantiomers. Organocatalysis, employing chiral amines or phosphoric acids, has proven effective in similar systems and warrants exploration. Additionally, metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling using chiral ligands, could be instrumental. A key challenge will be controlling the stereochemistry at the C11 position if it becomes a stereocenter through substitution.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Potential Reaction | Target Outcome | Reference Analogy |
|---|---|---|---|
| Chiral Phosphoric Acid | Asymmetric Pictet-Spengler or aza-Friedel-Crafts | High enantiomeric excess (ee%) of one enantiomer | General organocatalysis principles |
| Rhodium/Ruthenium with Chiral Ligands (e.g., BINAP) | Asymmetric Hydrogenation of a precursor | Stereoselective reduction of a C=C or C=N bond | Established methods in heterocyclic synthesis |
| Palladium with Chiral Phosphine (B1218219) Ligands | Asymmetric Cross-Coupling | Enantioselective C-C or C-N bond formation | Buchwald-Hartwig and Suzuki coupling reactions researchgate.net |
Advanced Spectroscopic Characterization in Complex Biological or Material Systems
A thorough understanding of a molecule's behavior requires advanced characterization, especially within complex environments. For 11H-Benzo acs.orgnih.govindeno[2,1-c]pyridine and its future derivatives, standard techniques like 1H and 13C NMR will need to be supplemented with more sophisticated methods.
Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous structural assignment of complex functionalized analogues. acs.org In cases where chiral compounds are synthesized, Circular Dichroism (CD) spectroscopy will be vital for confirming the enantiomeric purity and studying conformational changes upon interaction with other chiral molecules, such as proteins or DNA. X-ray crystallography will provide definitive proof of structure and stereochemistry, offering insights into intermolecular interactions like π-π stacking in the solid state. nih.govnih.gov To probe its behavior in situ, techniques like fluorescence spectroscopy could be employed, particularly if fluorescent tags are incorporated into the structure, allowing for visualization within biological cells or monitoring changes in material composites.
Deepening Mechanistic Understanding of Molecular Interactions in Biological and Material Contexts
The planar, electron-rich structure of the benzo-indeno-pyridine core suggests a strong potential for non-covalent interactions, which are fundamental to its function in any application. Future research must focus on elucidating the mechanisms of these interactions.
Biological Context: The planar nature of this heterocycle makes it a candidate for investigation as a DNA intercalator, a mechanism employed by many anticancer drugs. igminresearch.com Molecular docking and simulation studies, using Density Functional Theory (DFT), can predict the preferred binding modes and calculate binding energies with biological targets like enzymes or nucleic acids. nih.govnih.govnih.gov These computational predictions must be validated experimentally through techniques such as isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics, and NMR titrations to map the specific atoms involved in the interaction.
Material Context: In materials science, understanding how molecules of 11H-Benzo acs.orgnih.govindeno[2,1-c]pyridine interact with each other and with host materials is crucial for designing organic electronics or sensors. Studies should investigate π-π stacking interactions, which are critical for charge transport in organic semiconductors. igminresearch.com Analysis of Hirshfeld surfaces from crystallographic data can quantify these intermolecular contacts. nih.gov
Exploration of Novel Functionalizations and Complex Material Integration
The true potential of the 11H-Benzo acs.orgnih.govindeno[2,1-c]pyridine scaffold will be realized through the synthesis of a diverse library of derivatives. Strategic functionalization can be used to fine-tune its electronic, photophysical, and biological properties.
Research should systematically explore substitutions at various positions on both the pyridine (B92270) and benzo acs.orgnih.govindene (B144670) rings. For example, introducing electron-donating or electron-withdrawing groups can modulate the molecule's HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) or photovoltaics. rsc.org Modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are powerful tools for this purpose. researchgate.net
Integration into more complex materials could involve creating polymers with the pyridine nitrogen acting as a coordination site for metal ions, leading to novel metallo-supramolecular assemblies. Furthermore, the scaffold could be incorporated as a key building block in the synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), creating materials with high porosity and tailored functions for catalysis or gas storage.
Table 2: Potential Functionalizations and Their Intended Effects
| Functional Group | Potential Position(s) | Intended Effect | Target Application |
|---|---|---|---|
| -OCH₃, -N(CH₃)₂ | Benzo or Pyridine Ring | Increase electron density; tune fluorescence | Organic Electronics, Biological Probes |
| -NO₂, -CN, -CF₃ | Benzo or Pyridine Ring | Lower electron density; enhance electron acceptance | n-type Organic Semiconductors |
| -Br, -I | Various | Handle for further cross-coupling reactions | Synthetic intermediate |
Considerations for Sustainable Synthesis and Environmental Impact
As with all modern chemical research, the development of 11H-Benzo acs.orgnih.govindeno[2,1-c]pyridine and its derivatives must be guided by the principles of green chemistry. Future work should aim to create synthetic pathways that are not only efficient but also environmentally benign.
This includes exploring the use of bio-sourced, renewable solvents, such as eucalyptol, which has been successfully used in the synthesis of related polycyclic N-heterocycles. researchgate.net Synthetic strategies should be designed to maximize atom economy, favoring addition and cyclization reactions over those that generate stoichiometric waste. nih.gov The use of hazardous reagents and heavy metal catalysts should be minimized or, where possible, replaced with more sustainable alternatives like heterogeneous catalysts that can be easily recovered and recycled. A life-cycle assessment of the most promising synthetic routes should be considered to understand and mitigate the potential environmental impact from starting materials to final products.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 11H-Benzo[4,5]indeno[2,1-c]pyridine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. For example:
- Condensation-cyclization : A cyanoacetohydrazide intermediate reacts with ninhydrin to form indeno[2,1-c]pyridazine, followed by Michael addition with CH-acids to yield spiroindenopyridazines (Scheme 2 in ).
- Microwave-assisted synthesis : Solvent-free conditions under microwave irradiation enhance reaction efficiency and purity ().
Q. How is the structural elucidation of this compound derivatives performed?
- Analytical Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic vs. aliphatic signals, ).
- X-ray crystallography : Resolves fused-ring stereochemistry and substituent positioning ().
- Mass spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns ().
Q. What preliminary biological activities have been reported for this compound class?
- Key Findings :
- Antimicrobial : N-oxide derivatives of indeno[2,1-c]pyridazine show activity against Gram-positive bacteria ( ).
- Anticancer : Indenoquinoline-diones interact with DNA via intercalation, inducing apoptosis ( ).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
- SAR Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., -CN, -NO₂) at position 3 enhance antimicrobial activity, while bulky aryl groups at position 9 improve DNA-binding affinity ( ).
- Heteroatom Incorporation : Replacing pyridine with pyrazolo-triazine alters solubility and target selectivity ( ).
Q. What computational tools are effective for predicting the DNA-binding interactions of indeno-pyridine derivatives?
- Approach :
- Molecular Docking (AutoDock 4.2) : Models ligand-DNA interactions using d(CGCG)₂ and d(CGCAAATTTGCG)₂ oligonucleotides ( ).
- MD Simulations : Assess binding stability over 100 ns trajectories ( ).
Q. How can contradictory spectral data (e.g., NMR shifts) in substituted derivatives be resolved?
- Troubleshooting :
- Variable Temperature NMR : Differentiates dynamic conformational changes (e.g., ring-flipping) from static substituent effects.
- Isotopic Labeling : ¹⁵N or ¹³C-enriched samples clarify ambiguous couplings ().
Q. What strategies mitigate regioselectivity challenges in synthesizing 3,4-disubstituted derivatives?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
